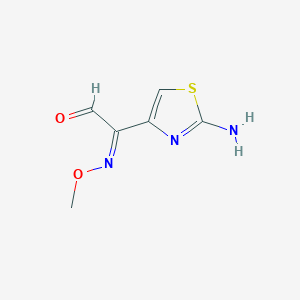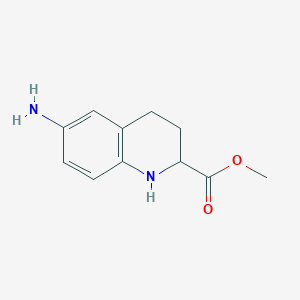
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate, also known as MATQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This molecule belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is not yet fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways and enzymes, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2).
Effets Biochimiques Et Physiologiques
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been extensively studied for its biological activities, making it a well-characterized compound for further research. However, there are also some limitations to the use of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate in lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate for therapeutic applications. Additionally, future research could focus on the evaluation of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate in animal models of various diseases, including cancer, Alzheimer's disease, and viral infections. Finally, the development of new synthetic methods for the preparation of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate and its derivatives could facilitate their use in further research.
Méthodes De Synthèse
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with aniline, followed by the reduction of the resulting product with sodium borohydride. The final step involves the esterification of the resulting amine with methyl chloroformate in the presence of a base. This method has been optimized to yield high purity and high yield of Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate.
Applications De Recherche Scientifique
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
Numéro CAS |
112089-61-9 |
|---|---|
Nom du produit |
Methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4,12H2,1H3 |
Clé InChI |
DVIQIZQUBJXHQZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC2=C(N1)C=CC(=C2)N |
SMILES canonique |
COC(=O)C1CCC2=C(N1)C=CC(=C2)N |
Synonymes |
2-Quinolinecarboxylicacid,6-amino-1,2,3,4-tetrahydro-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



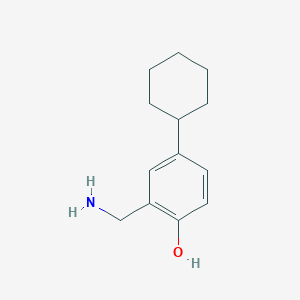


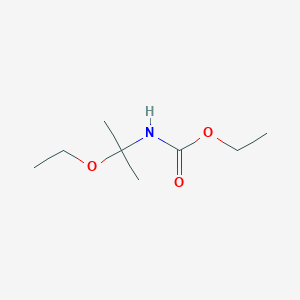

![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
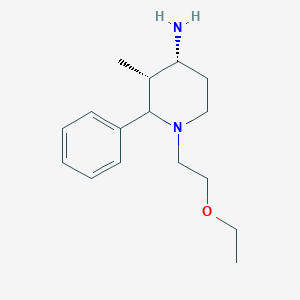
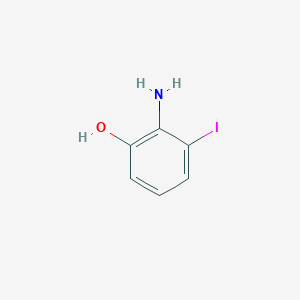
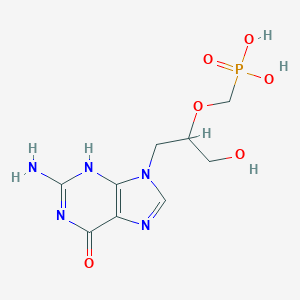
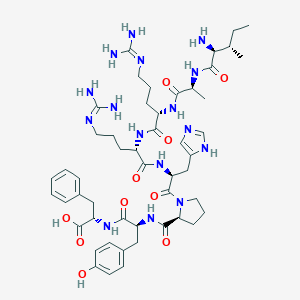
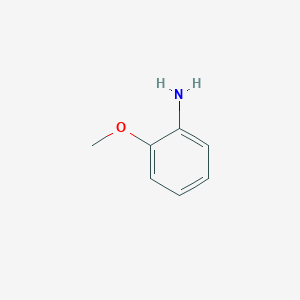
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
